ácidos indolcarboxílicos
Indolecarboxylic acids are a class of organic compounds that exhibit unique biological and chemical properties due to the presence of both indole and carboxylic acid functional groups. These molecules are derived from indoles, which contain a benzene ring fused to an imidazole ring. When one or more hydroxyl groups on the indole structure undergo acylation with a carboxylic acid derivative, indolecarboxylic acids are formed.
These compounds have attracted significant interest in medicinal chemistry due to their potential as pharmacological agents. For instance, some indolecarboxylic acids display anti-inflammatory and antitumor activities, making them promising candidates for drug development. Additionally, they are used in the synthesis of various natural products and have applications in organic electronics.
Structurally, these compounds can be characterized by their distinct functional groups, which contribute to their diverse reactivity. In solution, indolecarboxylic acids can participate in multiple types of reactions, such as esterification, amidation, and condensation, offering a wide range of possibilities for chemical synthesis and modification.
Overall, indolecarboxylic acids represent a valuable class of compounds with potential applications across various fields, including pharmaceuticals, natural products chemistry, and materials science.
| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
![]() |
3-Bromo-5-cyanoindole-1-carboxylic acid tert-butyl ester | 348640-12-0 | C14H13BrN2O2 |
![]() |
tert-Butyl 5-Bromo-3-formyl-1H-indole-1-carboxylate | 325800-39-3 | C14H14BrNO3 |
![]() |
Methyl indoline-6-carboxylate | 341988-36-1 | C10H11NO2 |
![]() |
1-Tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | 338760-26-2 | C15H17NO4 |
![]() |
2-Iodo-N-(tert-butoxycarbonyl)indole | 99275-46-4 | C13H14INO2 |
![]() |
tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | 885272-42-4 | C13H18N2O2 |
![]() |
8-Chloro-1,2,3,4,4a,9b-Hexahydro-Pyrido4,3-BIndole-5-Carboxylic Acid Tert-Butyl Ester | 885272-54-8 | C16H21ClN2O2 |
![]() |
Methyl 3-(aminomethyl)-1H-indole-6-carboxylate | 887582-81-2 | C11H12N2O2 |
![]() |
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate | 887584-14-7 | C14H18N2O2 |
![]() |
3-Formyl-6-methoxyindole-1-carboxylic Acid tert-Butyl Ester | 847448-73-1 | C15H17NO4 |
Literatura relevante
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Proveedores recomendados
-
Shenzhen Yaoyuan R&D Center Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Inner Mongolia Xinhong Biological Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Beyond Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados









